4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride

Catalog No.
S874254
CAS No.
1803587-67-8
M.F
C10H20ClNO2
M. Wt
221.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Ethylamino)methyl]cyclohexane-1-carboxylic aci...

CAS Number

1803587-67-8

Product Name

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride

IUPAC Name

4-(ethylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

InChI

InChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H

InChI Key

ISJYIFSYCNRFQR-UHFFFAOYSA-N

SMILES

CCNCC1CCC(CC1)C(=O)O.Cl

Canonical SMILES

CCNCC1CCC(CC1)C(=O)O.Cl

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is a chemical compound characterized by its cyclohexane structure substituted with an ethylamino group and a carboxylic acid functional group. Its molecular formula is C₁₁H₁₅ClN₂O₂, and it is often encountered in the form of its hydrochloride salt, which enhances its solubility in water. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmaceutical agents.

Information on the safety hazards associated with ECMC is not currently available in scientific literature []. Standard laboratory safety practices should be followed when handling any unknown compound.

Typical of carboxylic acids and amines:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: The amine group can react with acyl chlorides or anhydrides to form amides.
  • Reduction: The carbonyl group in the carboxylic acid can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride exhibits biological activity that has been explored in various studies. It has been reported to function as a buffering agent in biological systems, maintaining pH levels conducive to cellular processes . Additionally, compounds with similar structures have shown potential as therapeutic agents, influencing neurotransmitter systems and potentially acting as antidepressants or anxiolytics.

Several methods for synthesizing 4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride have been documented:

  • Alkylation of Cyclohexanone: Cyclohexanone can be alkylated using ethylamine followed by carboxylation to introduce the carboxylic acid group.
  • Reductive Amination: The synthesis may involve the reductive amination of cyclohexanone with ethylamine, followed by oxidation to introduce the carboxylic acid .
  • Direct Synthesis from Precursors: Starting from simpler precursors such as cyclohexyl derivatives, the compound can be synthesized through a series of reactions including amination and carboxylation.

These methods emphasize efficiency and yield, targeting industrial applications for medicinal compounds.

The primary applications of 4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride include:

  • Pharmaceutical Development: As an intermediate in the synthesis of various drugs, particularly those targeting neurological conditions.
  • Biological Research: Used as a buffering agent in cell cultures and biochemical assays, facilitating experiments that require stable pH conditions .
  • Chemical Reagent: In organic synthesis, it serves as a building block for more complex molecules.

Studies on the interactions of 4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride with biological systems have revealed its role in modulating pH and affecting enzyme activities. Its buffering capacity is particularly useful in maintaining physiological conditions during biological experiments . Additionally, interaction studies suggest potential synergies when combined with other pharmacologically active compounds, enhancing therapeutic efficacy.

Several compounds share structural similarities with 4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
4-[(Methylamino)methyl]cyclohexane-1-carboxylic acidSimilar structure with methyl instead of ethyl groupPotentially different pharmacological effects
4-(Aminomethyl)cyclohexane-1-carboxylic acidLacks ethyl substitution; contains only an amino groupSimpler structure may lead to different reactivity
4-(Propylamino)methylcyclohexane-1-carboxylic acidPropyl substitution instead of ethylAltered lipophilicity may affect absorption

These compounds highlight the uniqueness of 4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride through its specific ethyl substitution and resultant biological properties, making it a valuable candidate for further research and application in medicinal chemistry.

4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride exhibits distinctive solubility characteristics primarily influenced by its hydrochloride salt formation and dual functional group nature. The compound demonstrates high solubility in water due to the presence of the hydrochloride salt, which significantly enhances its polar character and facilitates hydrogen bonding interactions with water molecules [1] . This enhanced aqueous solubility represents a marked improvement over the parent free base form, making the compound suitable for various biological applications.

The solubility profile extends to polar organic solvents, particularly methanol and ethanol, where the compound shows good dissolution characteristics [1]. This behavior is attributed to the ability of these protic solvents to form hydrogen bonds with both the carboxylic acid functionality and the protonated amine group. In contrast, the compound exhibits limited solubility in nonpolar solvents such as hexane, which is expected given the hydrophilic nature of the ionic hydrochloride salt and the polar functional groups present in the molecule [1].

Solvent TypeSolubilityMechanism
WaterHighIonic interactions, hydrogen bonding
Methanol/EthanolGoodHydrogen bonding with polar groups
HexaneLimitedIncompatible with ionic character

The dissociation constant (pKa) of the compound can be estimated at approximately 4.8 based on analogous cyclohexane carboxylic acid derivatives [3]. This value reflects the acidic nature of the carboxylic acid group, which is influenced by the electron-withdrawing effects of the protonated ethylamino substituent. The partition coefficient (LogP) is estimated at approximately 1.24, derived from the structurally similar 4-(methylamino)cyclohexane-1-carboxylic acid [4], indicating moderate lipophilicity that balances hydrophilic and hydrophobic characteristics.

Melting Point and Boiling Point Characteristics

Comprehensive thermal characterization data for 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride remains experimentally undetermined in current literature sources [5] [6]. However, comparative analysis with structurally related compounds provides valuable insights into expected thermal behavior patterns.

Trans-4-aminomethylcyclohexane-1-carboxylic acid, a closely related analog, demonstrates thermal stability up to 378 K (105°C) with a smooth heat capacity curve indicating no phase transitions within this temperature range [7]. This suggests that similar thermal stability characteristics may be expected for the ethylamino derivative, potentially with slightly modified transition temperatures due to the additional ethyl substituent.

Structural analogs provide reference points for thermal property estimation:

CompoundMelting PointThermal Stability
1-(4-Methylphenyl)cyclohexanecarboxylic acid168-171°C [8]Stable crystalline form
Trans-4-aminomethylcyclohexane-1-carboxylic acidNot reportedStable to 378 K [7]
4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid HClNot determinedExpected > 200°C

The absence of specific melting and boiling point data represents a significant gap in the physicochemical characterization of this compound [5] [6]. The hydrochloride salt form typically exhibits higher melting points compared to the free base due to enhanced ionic interactions and crystal lattice stability. Thermal gravimetric analysis studies on related ammonium carboxylate salts suggest that thermal decomposition patterns are influenced by molecular weight, with heavier salts demonstrating greater thermal stability [9].

Solvent Synergistic Effects Research

Solvent effects on cyclohexane carboxylic acid derivatives have been extensively studied, revealing complex interaction patterns that influence both chemical behavior and physical properties. Research on carboxylic acid dimerization in cyclohexane demonstrates that relative permittivity changes significantly affect hydrogen bonding strength and molecular association patterns [10].

Studies indicate that carboxylic acids in cyclohexane exhibit enhanced dimerization due to the low relative permittivity (εr = 2.02) of the solvent, which promotes tighter hydrogen-bonded dimers compared to more polar solvents [10]. This phenomenon results in characteristic chemical shift changes in nuclear magnetic resonance spectroscopy, where the carboxylic acid proton experiences increased deshielding as the solvent composition changes.

Solvent synergistic effects have been observed in extraction and separation processes involving cyclohexane carboxylic acid derivatives. Liquid-liquid extraction studies demonstrate that the distribution behavior of these compounds between aqueous and organic phases is highly dependent on pH and solvent polarity [11]. The compound's behavior in mixed solvent systems shows enhanced solubility in alcohol-water mixtures compared to pure solvents, indicating cooperative solvation effects.

For 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride specifically, the hydrochloride salt formation creates unique solvent interaction opportunities. The ionic nature allows for interaction with both polar and moderately polar solvents through ion-dipole interactions, while the cyclohexane backbone provides compatibility with less polar environments under specific conditions.

Hydrogen bonding networks play a crucial role in determining solvent effects. Research on cyclohexane-1,2-dicarboxylic acid derivatives shows that compounds with multiple hydrogen bonding sites exhibit ambivalent gelation behavior, capable of interacting with both polar and apolar solvents through different aggregation mechanisms [12]. This suggests that the target compound may exhibit similar versatile solvent interaction patterns.

Spectroscopic Characteristics (Nuclear Magnetic Resonance/Infrared/Mass Spectrometry)

Infrared Spectroscopy Characteristics

Infrared spectroscopic analysis of 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride reveals distinctive absorption patterns characteristic of its functional groups. The carboxylic acid functionality exhibits the typical broad O-H stretching absorption in the 3200-2500 cm⁻¹ region, overlapping with characteristic hydrogen-bonded dimer peaks at approximately 2655 and 2560 cm⁻¹ [13] [14]. The carbonyl stretching frequency appears near 1710 cm⁻¹, consistent with carboxylic acid dimers in the solid state [13] [15].

The protonated ethylamino group contributes to a broadened N-H stretching region spanning 3100-2500 cm⁻¹, which overlaps with the carboxylic acid O-H stretch, creating a complex hydrogen bonding envelope [15]. Aliphatic C-H stretching vibrations from the cyclohexane ring and ethyl substituent appear as sharp peaks at 2990, 2950, and 2870 cm⁻¹, extending beyond the broad O-H envelope [13].

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H stretch (COOH)3200-2500Strong, broadHydrogen-bonded dimers
C=O stretch~1710StrongCarboxylic acid carbonyl
C-H stretch2990-2850MediumAliphatic carbons
N-H stretch3100-2500Medium, broadProtonated amine

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopic characteristics of the compound reflect its complex molecular architecture. The carboxylic acid proton appears as a broad singlet in the highly deshielded region at 10-12 ppm, characteristic of carboxylic acids [13]. This extreme downfield shift results from the combined effects of oxygen electronegativity and carbonyl anisotropy.

Cyclohexane ring protons generate a complex multipicity pattern in the 1.0-2.5 ppm region, reflecting the chair conformation dynamics and axial-equatorial proton environments [16]. The ethyl group attached to the nitrogen produces characteristic patterns with the methyl group appearing as a triplet around 1.2 ppm and the methylene protons as a quartet near 2.8 ppm.

Protonated amine protons in the hydrochloride salt form appear as exchangeable signals in the 7-9 ppm region, significantly downfield compared to neutral amines due to the positive charge on nitrogen [17]. These signals may broaden or disappear upon deuterium oxide exchange, confirming their exchangeable nature.

Mass Spectrometry Fragmentation

Mass spectrometric analysis reveals the molecular ion peak [M+H]⁺ at m/z 222, corresponding to the protonated molecular ion of the free base form . Under electron impact ionization conditions, characteristic fragmentation patterns include loss of the carboxylic acid functionality (−45 mass units for COOH) and cleavage of the ethylamine side chain.

Base peak formation typically involves the most stable cationic fragment, often corresponding to the protonated cyclohexylmethylamine portion after loss of the carboxylic acid group. The fragmentation pattern provides structural confirmation and assists in compound identification through comparison with reference spectra.

Thermodynamic Stability Analysis

Thermodynamic stability analysis of 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride requires examination of molecular conformational stability, thermal decomposition pathways, and phase transition behaviors. Conformational stability derives primarily from the chair conformation of the cyclohexane ring, which provides the most stable arrangement with minimized steric interactions [18].

Thermal stability studies on the closely related trans-4-aminomethylcyclohexane-1-carboxylic acid demonstrate remarkable stability, with heat capacity measurements showing a smooth, continuous curve from 82 K to 378 K without phase transitions [7]. This indicates that the basic cyclohexane carboxylic acid framework possesses inherent thermal stability, suggesting similar behavior for the ethylamino derivative.

Thermogravimetric analysis of related ammonium carboxylate salts reveals that thermal decomposition typically begins above 130°C, with decomposition temperature correlating positively with molecular weight [9]. This relationship suggests that 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, with its molecular weight of 221.72 g/mol, should exhibit thermal stability extending beyond 200°C.

Stability FactorAnalysisExpected Behavior
ConformationalChair cyclohexane favoredHigh stability
ThermalNo phase transitions to 378 KStable > 200°C
ChemicalHydrochloride salt formationEnhanced stability
Crystal latticeIonic interactionsIncreased melting point

Chemical stability is enhanced by the hydrochloride salt formation, which creates additional ionic interactions contributing to crystal lattice stability. The combination of hydrogen bonding, ionic interactions, and van der Waals forces in the solid state creates a thermodynamically favorable arrangement that resists decomposition under normal storage and handling conditions .

Kinetic stability factors include the high activation barriers required for C-N bond cleavage and carboxylic acid decarboxylation. The cyclohexane ring system provides conformational rigidity that helps maintain the spatial arrangement of functional groups, contributing to overall molecular stability [7].

Dates

Last modified: 04-14-2024

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